Product packaging for 5,5-Dimethylbarbituric acid sodium(Cat. No.:CAS No. 81913-65-7)

5,5-Dimethylbarbituric acid sodium

Cat. No.: B13797491
CAS No.: 81913-65-7
M. Wt: 200.10 g/mol
InChI Key: VGUMVDKHRUTUHV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory and Chemical Significance of Barbituric Acid Derivatives (excluding pharmacological history)

The story of barbituric acid derivatives begins in 1864 with its first synthesis by German chemist Adolf von Baeyer. ic.ac.ukresearchgate.netmdpi.com While the parent compound, barbituric acid (2,4,6(1H,3H,5H)-pyrimidinetrione), is not pharmacologically active, its discovery opened a new chapter in heterocyclic chemistry. ic.ac.ukmdpi.commdpi.com Chemists soon began to create a vast array of derivatives by substituting various functional groups at different positions on the pyrimidine (B1678525) ring, particularly at the C-5 position. ic.ac.ukmdpi.com

Beyond their well-known, but here excluded, pharmacological applications, barbituric acid and its derivatives have carved a significant niche in several areas of chemical research. They are recognized for their utility as building blocks in organic synthesis and have been employed in the creation of various heterocyclic and carbocyclic compounds. researchgate.net Their ability to participate in condensation reactions, such as the Knoevenagel condensation, makes them valuable synthons for constructing more complex molecules. irapa.org

In recent decades, the focus has expanded to their role in coordination chemistry and supramolecular assembly. researchgate.netresearchgate.net The presence of multiple hydrogen bond donor and acceptor sites within the barbiturate (B1230296) structure allows for the formation of intricate, self-assembled supramolecular structures, such as tapes and rosettes. nih.govresearchgate.net This has led to their investigation in the development of novel materials, including fluorescent supramolecular polymers and materials with potential applications in nonlinear optics and catalysis. researchgate.netnih.gov The ability of the barbiturate moiety to coordinate with a wide range of metal ions has also been extensively studied, leading to the synthesis of numerous coordination complexes with diverse structural and electronic properties. researchgate.netuni-muenchen.denih.gov

The Unique Chemical Profile of 5,5-Dimethylbarbituric Acid and its Sodium Salt

5,5-Dimethylbarbituric acid, with the chemical formula C₆H₈N₂O₃, is a white crystalline powder. nih.govsigmaaldrich.com The introduction of two methyl groups at the C-5 position of the barbituric acid ring imparts specific chemical characteristics that distinguish it from other derivatives. This substitution prevents enolization at the C-5 position, which is a key feature of the parent barbituric acid.

The sodium salt, 5,5-Dimethylbarbituric acid sodium, is formed by the deprotonation of one of the N-H protons of the pyrimidine ring. This conversion to the sodium salt significantly increases its solubility in aqueous solutions compared to the parent acid. The resulting barbiturate anion is a potent nucleophile and can participate in a variety of chemical reactions.

Below is a table summarizing some of the key chemical and physical properties of 5,5-Dimethylbarbituric acid.

PropertyValue
IUPAC Name5,5-dimethyl-1,3-diazinane-2,4,6-trione
Molecular FormulaC₆H₈N₂O₃
Molecular Weight156.14 g/mol
Melting Point277-280 °C
CAS Number24448-94-0
Data sourced from multiple chemical databases. nih.govsigmaaldrich.comstenutz.eu

The crystal structure of 5,5-Dimethylbarbituric acid has been determined, revealing a three-dimensional network formed by N−H···O═C hydrogen bonds, which create ribbon-like structures further connected by weaker C−H···O═C interactions. acs.org

Rationale for In-depth Academic Investigation of this compound

The scientific curiosity surrounding 5,5-Dimethylbarbituric acid and its sodium salt stems from several key areas. The compound serves as a valuable model system for studying the fundamental principles of molecular recognition and supramolecular chemistry. The well-defined hydrogen bonding capabilities of the barbiturate head, combined with the steric bulk of the dimethyl groups, influence the formation of predictable supramolecular architectures.

In the realm of organic synthesis, 5,5-Dimethylbarbituric acid and its derivatives are employed as precursors for the synthesis of more complex molecules. For instance, they can undergo various reactions such as oxidation, reduction, and substitution at the nitrogen atoms. The sodium salt, being a more reactive nucleophile, is a key intermediate in many of these transformations.

Furthermore, thermochemical studies on 5,5-Dimethylbarbituric acid have provided valuable data on its enthalpy of formation and sublimation, contributing to a deeper understanding of its chemical stability and reactivity. acs.org This fundamental data is crucial for predicting the behavior of the compound in various chemical processes.

Overview of Current Research Trends and Unaddressed Scholarly Questions

Current research involving barbituric acid derivatives, including those structurally similar to 5,5-Dimethylbarbituric acid, is vibrant and multifaceted. A significant trend is the exploration of their potential in materials science. Researchers are designing and synthesizing novel barbiturate-based dyes and polymers with unique photophysical properties, such as fluorescence, for applications in sensors and optoelectronics. nih.govresearchgate.netrsc.org

The field of coordination chemistry continues to be an active area of investigation, with studies focusing on the synthesis of new metal-barbiturate complexes and the characterization of their magnetic and catalytic properties. researchgate.netuni-muenchen.de The ability of the barbiturate ligand to be systematically modified allows for the fine-tuning of the properties of the resulting metal complexes.

Despite the progress made, several scholarly questions remain. While the crystal structure of the acid is known, detailed structural information on the sodium salt of 5,5-Dimethylbarbituric acid is not widely reported. A deeper understanding of its solid-state structure and how it influences its reactivity would be beneficial. The full extent of the synthetic utility of this compound as a nucleophilic building block is yet to be explored. Furthermore, while the supramolecular chemistry of barbiturates is a burgeoning field, the specific role of the 5,5-dimethyl substitution pattern in directing the assembly of complex supramolecular architectures warrants further investigation. Answering these questions will undoubtedly pave the way for new applications of this intriguing compound in various domains of chemical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2Na2O3 B13797491 5,5-Dimethylbarbituric acid sodium CAS No. 81913-65-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

81913-65-7

Molecular Formula

C6H6N2Na2O3

Molecular Weight

200.10 g/mol

IUPAC Name

disodium;5,5-dimethyl-6-oxopyrimidine-2,4-diolate

InChI

InChI=1S/C6H8N2O3.2Na/c1-6(2)3(9)7-5(11)8-4(6)10;;/h1-2H3,(H2,7,8,9,10,11);;/q;2*+1/p-2

InChI Key

VGUMVDKHRUTUHV-UHFFFAOYSA-L

Canonical SMILES

CC1(C(=NC(=NC1=O)[O-])[O-])C.[Na+].[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 5,5 Dimethylbarbituric Acid and Its Sodium Salt

Classical and Contemporary Synthetic Routes to Barbituric Acid Scaffolds

The construction of the pyrimidine-2,4,6(1H,3H,5H)-trione core, the fundamental structure of barbiturates, can be achieved through several key synthetic transformations. These methodologies primarily involve the formation of carbon-nitrogen and carbon-carbon bonds to assemble the heterocyclic ring.

Condensation Reactions Utilizing Malonic Acid Derivatives and Urea (B33335)

The most traditional and widely employed method for synthesizing barbituric acid and its C-5 substituted analogues is the condensation reaction between a malonic acid derivative and urea. researchgate.netgatech.eduznaturforsch.com This reaction is typically carried out in the presence of a strong base, which acts as a catalyst by deprotonating the active methylene (B1212753) group of the malonic ester, thereby generating a nucleophilic enolate.

In a typical procedure, sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, serves as the base. researchgate.net To this, a dialkyl malonate is added, followed by urea. The mixture is then refluxed for several hours, during which the barbituric acid salt precipitates. Subsequent acidification with a strong acid, such as hydrochloric acid, yields the free barbituric acid. researchgate.net

The general reaction scheme is as follows:

Generated code

Green Chemistry Approaches in the Synthesis of Barbituric Acid Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of barbituric acid derivatives to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. These approaches offer significant advantages over traditional synthetic methods.

Solvent-Free Methodologies

Solvent-free synthesis, often conducted through grinding or mechanochemistry, presents a significant advancement in the green synthesis of barbituric acid derivatives. This method avoids the use of volatile and often toxic organic solvents, leading to cleaner reactions and easier product isolation.

A notable example is the Knoevenagel condensation of aromatic aldehydes with barbituric acid. tsijournals.com This reaction can be efficiently carried out by grinding the reactants with a catalyst like sodium acetate (B1210297) at room temperature. tsijournals.com This solvent-free approach offers several benefits, including short reaction times, high yields, and a clean reaction profile, making it an attractive alternative to conventional methods. tsijournals.com The use of grinding can initiate reactions that may not proceed under traditional conditions and often results in higher yields and milder reaction conditions. tsijournals.com Another solvent-free approach involves the use of a deep eutectic solvent (DES) as a catalyst for the synthesis of chromenopyranopyrimidines from barbituric acid, 4-hydroxycoumarin, and aromatic aldehydes at 80°C. nih.gov This method also boasts short reaction times and high product yields. nih.gov

Catalysis in Aqueous Media

Water, being a non-toxic, non-flammable, and inexpensive solvent, is an ideal medium for green organic synthesis. The use of aqueous media for the synthesis of barbituric acid derivatives has been explored with considerable success.

Several catalytic systems have been developed to facilitate reactions in water. For instance, the condensation of aromatic aldehydes and barbituric acid can be achieved in an aqueous medium using a Co3O4 nanostructure as a catalyst under reflux conditions, resulting in excellent yields of 5-arylidene barbituric acid derivatives. mdpi.com L-Proline has also been shown to be an effective catalyst for the reaction of chalcones with barbituric acid in water at room temperature, producing chromeno-based barbituric acid derivatives in high yields. mdpi.com Furthermore, the synthesis of spiro-pyrimidine barbituric acid derivatives has been accomplished through three-component reactions in aqueous conditions at room temperature. mdpi.com Even in the absence of a catalyst, magnetized deionized water has been used as a solvent for the synthesis of pyrano-fused pyrimidine (B1678525) derivatives. mdpi.com

A variety of catalysts have been shown to be effective in aqueous or aqueous-ethanol media, including:

Trisodium citrate (B86180) dihydrate for the synthesis of substituted chromeno-based barbituric acid derivatives. mdpi.com

Tetrabutylammonium iodide (TBAI) for the synthesis of pyrimidine derivatives. mdpi.com

Fe3O4@PVA-Cu nanocatalyst for the synthesis of pyrano-based barbituric acid derivatives. mdpi.com

CuO/ZnO@N-GQD nanocatalyst for the formation of spiro-fused pyran derivatives. mdpi.com

Nanoparticle-Mediated Synthesis

The use of nanoparticles as catalysts has gained significant attention in organic synthesis due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. Various nanoparticles have been successfully employed in the synthesis of barbituric acid derivatives.

For example, copper oxide (CuO) nanoparticles have been used as an efficient and recyclable heterogeneous catalyst for the solvent-free synthesis of 5-arylidine barbituric acid derivatives at room temperature. isca.me This method is advantageous due to its high yields, short reaction times, and simple workup procedure. isca.me Similarly, Fe2O3 and Fe2O3/MFe2O4 (M = Cu, Ni) nanoparticles have been utilized as heterogeneous catalysts for the one-pot, two-component synthesis of arylidene barbituric acid derivatives under mild conditions. inorgchemres.org Gold nanoparticles, synthesized using a green reducing agent like D-glucose, have also been employed as a catalyst for the synthesis of 1,3-dimethyl-5-benzylidenebarbituric acid derivatives. researchgate.net

Conversion to 5,5-Dimethylbarbituric Acid Sodium: Salt Formation Principles

The conversion of a barbituric acid derivative like 5,5-dimethylbarbituric acid to its sodium salt is a straightforward acid-base reaction. The resulting salts are often preferred in pharmaceutical applications due to their increased water solubility.

Acid-Base Equilibria and Salt Formation Processes

Barbituric acid and its derivatives are weak acids. vaia.comwikipedia.org The acidity arises from the presence of the active methylene group (for unsubstituted barbituric acid) and the tautomeric enol forms. wikipedia.org The pKa of barbituric acid is approximately 4.01. wikipedia.org This acidity allows it to react with a base, such as sodium hydroxide (B78521), to form a salt and water.

The equilibrium for the dissociation of a generic barbituric acid (H-BA) in water is as follows:

H-BA + H₂O ⇌ H₃O⁺ + BA⁻

When a strong base like sodium hydroxide (NaOH) is added, it completely dissociates into Na⁺ and OH⁻ ions. The hydroxide ions react with the hydronium ions (H₃O⁺), driving the equilibrium of the barbituric acid dissociation to the right and forming the sodium salt of the barbituric acid (Na⁺BA⁻). google.com

The general reaction for the formation of the sodium salt of 5,5-dimethylbarbituric acid is:

C₆H₈N₂O₃ + NaOH → C₆H₇N₂O₃Na + H₂O

This reaction is a standard neutralization reaction where the acidic proton of the barbituric acid is replaced by a sodium ion.

Crystallization and Isolation Techniques for the Sodium Salt

Once the sodium salt of 5,5-dimethylbarbituric acid is formed in solution, it needs to be isolated in a pure, crystalline form. The choice of crystallization and isolation technique depends on the solubility characteristics of the salt.

A common method involves dissolving the 5,5-disubstituted barbituric acid in a suitable solvent, such as methyl alcohol, and then adding a stoichiometric amount of a sodium hydroxide solution. google.com The resulting solution can then be cooled or the solvent can be evaporated to induce crystallization. google.com For instance, the sodium salt of 5-sec-butyl-5-(2'-methoxyallyl) barbituric acid was prepared by dissolving the acid in methyl alcohol, adding one equivalent of 0.1 N sodium hydroxide solution, and then evaporating the solution to dryness. google.com

Recrystallization is often employed to purify the crude salt. This involves dissolving the salt in a suitable hot solvent and then allowing it to cool slowly, which promotes the formation of well-defined crystals. The choice of solvent is critical; an ideal solvent will dissolve the salt well at high temperatures but poorly at low temperatures. Common solvents for recrystallization include ethanol, ethyl acetate, benzene, and chloroform, or mixtures thereof. google.com After crystallization, the solid product is typically collected by filtration, washed with a cold solvent to remove any remaining impurities, and then dried. researchgate.net

Synthesis of Isotopically Labeled Analogues for Mechanistic and Analytical Studies

The synthesis of isotopically labeled analogues of 5,5-dimethylbarbituric acid is a critical aspect of modern pharmaceutical and metabolic research. These labeled compounds, which incorporate stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are indispensable tools for elucidating reaction mechanisms, understanding metabolic pathways, and serving as internal standards in quantitative analytical techniques like mass spectrometry. While specific literature detailing the synthesis of isotopically labeled 5,5-dimethylbarbituric acid is not abundant, the synthetic routes can be inferred from established methods for preparing barbiturates and other labeled organic molecules.

The primary strategy for synthesizing isotopically labeled 5,5-dimethylbarbituric acid involves the use of commercially available or synthetically prepared labeled precursors. The choice of isotope and its position within the molecule depends on the intended application.

Deuterium Labeling

Deuterium-labeled compounds are frequently used as internal standards in mass spectrometry-based quantification because their chemical properties are nearly identical to their unlabeled counterparts, but they have a distinct, higher mass. astm.orgnih.govscispace.comacanthusresearch.com For 5,5-dimethylbarbituric acid, the most logical positions for deuterium labeling are the two methyl groups at the C5 position. This would result in 5,5-di(methyl-d₃)barbituric acid (5,5-dimethylbarbituric acid-d₆).

A plausible synthetic route would involve the use of deuterated dimethyl malonate, specifically dimethyl malonate-d₆, in a condensation reaction with urea. The synthesis of dimethyl malonate itself can be achieved through the esterification of malonic acid with methanol. wikipedia.org Therefore, by using methanol-d₄, one could potentially synthesize dimethyl malonate-d₆. The subsequent condensation of this labeled precursor with urea in the presence of a base like sodium ethoxide would yield the desired 5,5-dimethylbarbituric acid-d₆.

Carbon-13 and Nitrogen-15 Labeling

Carbon-13 and nitrogen-15 labeled analogues are particularly valuable for mechanistic studies, allowing researchers to trace the fate of specific atoms through complex reaction sequences or metabolic transformations. The synthesis of ¹³C- or ¹⁵N-labeled 5,5-dimethylbarbituric acid can be achieved by incorporating labeled urea into the condensation reaction.

Commercially available urea-¹³C and urea-¹⁵N₂ are common starting materials for introducing these isotopes. sigmaaldrich.comcore.ac.uknih.govnih.goviaea.org The condensation of either of these labeled ureas with dimethyl malonate would result in 5,5-dimethylbarbituric acid labeled at the ureide portion of the molecule. For instance, using urea-¹³C would introduce a ¹³C atom at the C2 position of the barbiturate (B1230296) ring. The use of urea-¹⁵N₂ would result in a doubly labeled product with ¹⁵N at both the N1 and N3 positions.

The general reaction for the synthesis of barbituric acid derivatives involves the condensation of a malonic ester with urea. gatech.educhegg.com A modified procedure for 1,3-dimethylbarbituric acid involves reacting dimethyl malonate and 1,3-dimethyl urea in the presence of sodium ethoxide. google.com A similar approach can be envisioned for the synthesis of labeled 5,5-dimethylbarbituric acid.

Applications in Mechanistic and Analytical Studies

Isotopically labeled analogues of 5,5-dimethylbarbituric acid are crucial for a variety of research applications.

Mechanistic Elucidation: The degradation pathways of barbiturates can be investigated using isotopically labeled compounds. For example, a recent study on the degradation of various barbiturates in artificial gastric juice could be enhanced by using labeled compounds to track the transformation products more accurately. nih.gov By analyzing the mass shifts in the fragments during mass spectrometry, the exact bonds that are broken and formed during degradation can be identified.

Metabolic Studies: Stable isotope labeling is a powerful technique for studying the in vivo metabolism of drugs. By administering a labeled version of 5,5-dimethylbarbituric acid, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) profile. The labeled metabolites can be readily distinguished from endogenous compounds, facilitating their identification and quantification in biological matrices such as blood and urine.

Quantitative Analysis: Deuterated analogues, such as 5,5-dimethylbarbituric acid-d₆, are ideal internal standards for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). astm.orgnih.govscispace.comacanthusresearch.comlgcstandards.com The internal standard is added to a biological sample in a known amount before sample preparation. Since the labeled and unlabeled compounds have virtually identical physicochemical properties, they co-elute during chromatography and experience similar ionization efficiencies in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, precise and accurate quantification can be achieved, correcting for any sample loss during preparation or fluctuations in instrument response.

The following table summarizes the potential isotopically labeled analogues of 5,5-dimethylbarbituric acid and their primary applications.

Isotopically Labeled AnalogueIsotopePosition of LabelPrimary Application
5,5-Di(methyl-d₃)barbituric acidDeuterium (²H)Methyl groups at C5Internal standard for quantitative analysis (MS)
5,5-Dimethylbarbituric acid-¹³CCarbon-13 (¹³C)C2 of the pyrimidine ringMechanistic and metabolic studies
5,5-Dimethylbarbituric acid-¹⁵N₂,Nitrogen-15 (¹⁵N)N1 and N3 of the pyrimidine ringMechanistic and metabolic studies

Advanced Structural Elucidation and Solid State Chemistry of 5,5 Dimethylbarbituric Acid Sodium

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. This method provides invaluable information about molecular conformation, geometry, and the intricate network of intermolecular interactions that govern the crystal packing.

Determination of Molecular Conformation and Geometry

Deprotonation of barbituric acid typically occurs at the C5 position, allowing for delocalization of the negative charge over the adjacent carbonyl groups. nih.gov This charge delocalization influences the bond lengths within the pyrimidine (B1678525) ring. In the anionic form, the C4–O4 and C6–O6 bonds are generally longer compared to the neutral keto-form, while the C2–O2 bond is shorter. rsc.org

Table 1: Representative Bond Lengths in Barbiturate (B1230296) Anions

Bond Typical Length (Å) Reference
C4–O4 / C6–O6 1.27–1.28 rsc.org

Note: This table provides typical bond lengths for barbiturate anions and may not represent the exact values for 5,5-dimethylbarbituric acid sodium.

Analysis of Supramolecular Assembly and Hydrogen Bonding Networks

Hydrogen bonding is a fundamental force in the supramolecular chemistry of barbiturates, often dictating the crystal packing. rsc.orgrsc.org These interactions, along with other non-covalent forces like π-π stacking, contribute to the formation of well-defined supramolecular architectures such as tapes and rosettes. nih.govnih.gov In many barbiturate crystal structures, N-H---O hydrogen bonds are prevalent, leading to the formation of characteristic ribbon-like motifs. mdpi.com

However, in the absence of N-H donors, as would be the case in the deprotonated this compound, ionic coordination interactions become the dominant factor in crystal packing. iucr.org For example, in sodium metharbital (B129641), the sodium ion is five-fold coordinated by four oxygen atoms and the deprotonated nitrogen atom. iucr.org The very short Na-N distance of 2.42 Å suggests that this nitrogen atom carries a significant portion of the negative charge. iucr.org The coordination of the sodium ion to the carbonyl oxygen atoms and the deprotonated nitrogen of the barbiturate ring is a key feature of the supramolecular assembly in such salts.

Polymorphism and Crystal Engineering of Barbituric Acid Salts

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in barbiturates. nih.govacs.orgemerging-researchers.org Different polymorphs of the same compound can exhibit distinct physical properties. The study of polymorphism is a crucial aspect of crystal engineering, which aims to design and control the formation of crystalline materials with desired properties. nih.gov

The formation of different polymorphs in barbiturates is often influenced by factors such as the solvent used for crystallization and the rate of temperature change. emerging-researchers.org For instance, barbital (B3395916) is known to have at least six polymorphic forms, each with a different melting point and thermodynamic stability. nih.govacs.org The interplay of hydrogen bonding and other intermolecular interactions is key to understanding and controlling the formation of these different crystalline phases. While specific studies on the polymorphism of this compound were not found, the general principles observed for other barbiturates and their salts are applicable. rsc.org The ability of barbiturates to form robust hydrogen-bonded motifs makes them suitable candidates for crystal engineering applications. nih.gov

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide complementary information to diffraction methods, offering insights into the vibrational and electronic properties of molecules, as well as their local environment in the solid state and in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. emerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for the comprehensive characterization of organic molecules.

For barbiturates, ¹³C NMR spectroscopy is particularly informative for understanding the electronic environment of the carbon atoms in the pyrimidine ring. nih.govnih.gov The chemical shifts of the carbonyl carbons (C4, C6, and C2) are sensitive to substitution and ionization state. In the case of 5,5-dimethylbarbituric acid, the presence of the two methyl groups at the C5 position would be clearly indicated in the ¹H and ¹³C NMR spectra.

While specific NMR data for this compound is not detailed in the provided search results, data for related compounds can provide a basis for expected chemical shifts. For example, in derivatives of barbituric acid, the ¹³C chemical shifts of the C4 and C6 carbons can be influenced by inclusion complexation, often shifting upfield. nih.gov

Table 2: Expected ¹H and ¹³C NMR Resonances for this compound

Nucleus Functional Group Expected Chemical Shift (ppm) Notes
¹H -CH₃ ~1.5 - 2.0 A singlet due to the two equivalent methyl groups.
¹H -NH- Variable Broad signal, may exchange with solvent protons. Position is dependent on solvent and concentration.
¹³C -C(CH₃)₂ ~50 - 60 Quaternary carbon signal.
¹³C -CH₃ ~20 - 30 Methyl carbon signal.
¹³C C=O (C4, C6) ~170 - 180 Carbonyl carbon signals.

Note: These are estimated chemical shift ranges based on general principles of NMR spectroscopy and data for related barbiturate structures. Actual values may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. americanpharmaceuticalreview.comrjpbcs.com These techniques are highly sensitive to changes in molecular structure, bonding, and intermolecular interactions, making them valuable for characterizing different polymorphic forms and studying hydrogen bonding. nih.gov

For barbiturates, the FT-IR and Raman spectra are characterized by strong bands corresponding to the C=O stretching vibrations, N-H stretching and bending vibrations, and various ring modes. researchgate.netnih.gov The positions and intensities of these bands can provide information about the hydrogen-bonding network within the crystal. acs.org The C=O stretching region is often complex, with multiple bands arising from the different carbonyl groups in the molecule.

A prominent peak around 653 cm⁻¹ in the Raman spectra of some barbiturates has been attributed to the symmetric breathing vibration of the pyrimidine ring and can be used for their identification. researchgate.net The analysis of the vibrational spectra of different polymorphs can reveal subtle differences in molecular conformation and crystal packing. americanpharmaceuticalreview.com

Table 3: Key Vibrational Modes for 5,5-Dimethylbarbituric Acid

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopy
N-H Stretching 3100 - 3400 FT-IR, Raman
C-H Stretching (methyl) 2850 - 3000 FT-IR, Raman
C=O Stretching 1650 - 1750 FT-IR, Raman
N-H Bending 1500 - 1600 FT-IR
Pyrimidine Ring Vibrations Various bands in the fingerprint region FT-IR, Raman

Note: This table presents general vibrational mode assignments for barbiturates. The exact peak positions for this compound may differ.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Solvent Effects

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic structure of molecules like this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in barbiturates are typically π → π* and n → π* transitions. libretexts.org The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, and are generally more intense. The n → π* transitions involve the promotion of a non-bonding electron, often from a heteroatom like oxygen or nitrogen, to an antibonding π* orbital. libretexts.org These transitions are typically less intense than π → π* transitions. libretexts.org

The solvent environment can significantly influence the UV-Vis spectrum of a compound. slideshare.netsciencepublishinggroup.com Changes in solvent polarity can lead to shifts in the absorption maxima (λmax), a phenomenon known as solvatochromism. These shifts are categorized as either a bathochromic shift (red shift) to longer wavelengths or a hypsochromic shift (blue shift) to shorter wavelengths. slideshare.netsciencepublishinggroup.com For barbituric acid derivatives, the polarity of the solvent can affect the energy levels of the molecular orbitals involved in the electronic transitions. In polar solvents, dipole-dipole interactions and hydrogen bonding can stabilize the ground or excited states, leading to observable shifts in the λmax. For instance, a shift to a longer wavelength (bathochromic shift) in a polar solvent like water can be observed for some organic molecules due to strong solute-solvent interactions. sciencepublishinggroup.com The specific effects depend on the nature of the electronic transition and the specific interactions between the solute and the solvent molecules. sciencepublishinggroup.com The study of these solvent effects provides valuable insights into the electronic distribution within the this compound molecule.

Solvent Typical Effect on π → π TransitionsTypical Effect on n → π Transitions
Polar (e.g., Water, Ethanol)Bathochromic Shift (Red Shift)Hypsochromic Shift (Blue Shift)
Nonpolar (e.g., Hexane, Cyclohexane)Minimal ShiftBathochromic Shift (Red Shift)

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for the precise mass determination and structural elucidation of compounds like this compound. umb.edu HRMS provides exact mass measurements with high accuracy, allowing for the determination of the elemental composition of the molecule and its fragments. umb.edu For 5,5-dimethylbarbituric acid, the monoisotopic mass is approximately 156.053 g/mol . contaminantdb.ca

In a typical HRMS experiment, the molecule is ionized, often using techniques like electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). massbank.eu The fragmentation of the parent ion is then induced, and the masses of the resulting fragment ions are precisely measured. Analysis of these fragmentation patterns provides critical information about the molecule's structure.

The fragmentation pathways of barbiturates are well-characterized. Common fragmentation patterns involve the cleavage of the barbiturate ring. For 5,5-disubstituted barbiturates, characteristic losses from the parent ion can be observed. The specific fragmentation pathway for 5,5-dimethylbarbituric acid would involve the initial formation of a deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov Subsequent fragmentation could involve the loss of small neutral molecules or radicals.

Table of HRMS Fragmentation Data for 5,5-Dimethylbarbituric Acid

Precursor Ion (m/z) Adduct Fragmentation Mode Instrument Type Major Fragment Ions (m/z)
155.0462[M-H]⁻HCDLC-ESI-QFT155.0463, 112.0504, 97.0269, 84.0449, 70.0293

Data sourced from public mass spectrometry databases. massbank.eunih.gov

Thermophysical Properties and Phase Behavior

The thermophysical properties of this compound are crucial for understanding its stability, solubility, and formulation characteristics.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential scanning calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is widely used to study thermal transitions such as melting, crystallization, and glass transitions. nih.gov A typical DSC thermogram plots heat flow against temperature, with endothermic events (heat absorption) and exothermic events (heat release) appearing as peaks. nih.gov

For a crystalline compound like 5,5-dimethylbarbituric acid, a sharp endothermic peak corresponding to its melting point would be expected. The melting point for 5,5-dimethylbarbituric acid is reported to be in the range of 277-280 °C. sigmaaldrich.comsigmaaldrich.com The area under the melting peak is proportional to the enthalpy of fusion. The heating rate in a DSC experiment can influence the appearance of the thermogram; faster heating rates can lead to broader peaks and a shift in the peak maximum to higher temperatures. youtube.com

Table of Expected Thermal Transitions for 5,5-Dimethylbarbituric Acid in DSC

Thermal Event Expected Temperature Range (°C) Type of Transition
Melting277 - 280Endothermic
Decomposition> 280Exothermic/Endothermic

Determination of Enthalpies of Formation and Sublimation

The standard enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For 5,5-dimethylbarbituric acid, the crystalline state enthalpy of formation has been reported as -706.4 ± 2.2 kJ·mol⁻¹. The gas-phase enthalpy of formation is reported as -590.6 ± 2.3 kJ·mol⁻¹.

The enthalpy of sublimation (ΔsubH°) is the heat required to change one mole of a substance from a solid to a gas at a constant temperature and pressure. It is a key parameter for understanding the volatility and intermolecular forces within a crystal lattice. The experimental enthalpy of sublimation for 5,5-dimethylbarbituric acid has been determined to be 115.8 ± 0.5 kJ·mol⁻¹. For comparison, the sublimation enthalpy for the parent barbituric acid has been reported as 113 ± 4 kJ·mol⁻¹. acs.org These values provide insight into the energetic stability of the crystalline form of the compound.

Table of Thermochemical Data for 5,5-Dimethylbarbituric Acid

Thermochemical Parameter Value (kJ·mol⁻¹) State
Enthalpy of Formation (ΔfH°)-706.4 ± 2.2Crystalline
Enthalpy of Formation (ΔfH°)-590.6 ± 2.3Gas-phase
Enthalpy of Sublimation (ΔsubH°)115.8 ± 0.5Solid to Gas

Chemical Reactivity and Transformation Mechanisms of 5,5 Dimethylbarbituric Acid Sodium

Acid-Base Chemistry and pKa Determination in Various Media

5,5-Dimethylbarbituric acid, a derivative of barbituric acid, exhibits acidic properties. The acidity of barbiturates is a crucial factor in their chemical behavior and reactivity. The predicted pKa of 5,5-dimethylbarbituric acid is approximately 7.90 ± 0.10. chemicalbook.comchemicalbook.com This value indicates that it is a weak acid.

The gas-phase acidity (GA) of 5,5-dimethylbarbituric acid has been determined to be 1369.4 ± 8.8 kJ/mol. This is higher than that of the unsubstituted barbituric acid, suggesting that the methyl substituents stabilize the conjugate base through inductive effects.

The acidity of barbituric acid derivatives can be influenced by the solvent medium. For instance, studies on barbituric acid and its diethyl derivative (barbital) have shown a linear relationship between their pKa values and the mole fraction of tetrahydrofuran (B95107) (THF) in water-THF mixtures. acs.org As the proportion of THF increases, the pKa values also increase, indicating that the acids become weaker in less polar environments. acs.org This is an important consideration for reactions carried out in non-aqueous or mixed-solvent systems.

Interactive Data Table: pKa Values of Barbituric Acid Derivatives

CompoundPredicted pKaGas-Phase Acidity (kJ/mol)
5,5-Dimethylbarbituric acid7.90 ± 0.10 chemicalbook.comchemicalbook.com1369.4 ± 8.8
Barbituric acid~4 acs.org1330.9 ± 10.0
5,5-Diethylbarbituric acid-1368.2 ± 8.8

Electrophilic and Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Ring

The pyrimidine ring in barbituric acid and its derivatives is generally electron-deficient, which makes it susceptible to nucleophilic attack. However, the reactivity can be influenced by the substituents on the ring. mdpi.com

The nitrogen atoms in the pyrimidine ring can undergo nucleophilic substitution reactions. For instance, alkylation at the nitrogen atoms is a common reaction for barbituric acid derivatives. mdpi.com

The C-5 position of the barbituric acid ring is an active methylene (B1212753) group and can participate in various condensation reactions, such as the Knoevenagel condensation. mdpi.com This reaction involves the nucleophilic addition of the active methylene group to a carbonyl compound. mdpi.com

Ring-Opening and Ring-Closure Mechanisms

The pyrimidine ring of barbiturates can undergo ring-opening reactions under certain conditions, such as hydrolysis. The stability of the ring is influenced by factors like pH and the presence of substituents. For example, the alkaline hydrolysis of 5,5-dipropylbarbituric acid can lead to the formation of 2,2-dipropylmalonic acid. csfarmacie.cz The reaction conditions determine the products, which can also include 2,2-dipropylmalonuric acid or amides of 2,2-dipropylmalonic acid. csfarmacie.cz

Studies on the decomposition of barbiturates have shown that the rate of decomposition is pH-dependent. For instance, phenobarbital (B1680315) decomposes more rapidly at higher pH values. elsevierpure.com

Photochemical Transformations and Degradation Pathways

Barbiturates can undergo photochemical degradation upon exposure to UV radiation. The photolysis of sodium salts of barbiturates in the solid state has been studied, and the formation of an isocyanate intermediate has been proposed, which arises from the opening of the pyrimidine ring. nih.gov This process can be monitored by observing specific IR absorption bands. nih.gov

Photocatalysis is considered a more effective method for the degradation of psychotropic drugs like barbiturates compared to regular photolysis. nih.gov Various analytical techniques, including high-resolution mass spectrometry, are employed to study the photodegradation process and identify the resulting intermediates. nih.gov

Oxidation and Reduction Chemistry

5,5-Dimethylbarbituric acid can undergo oxidation and reduction reactions. Oxidation can lead to the formation of corresponding oxo derivatives, while reduction can yield hydroxy derivatives.

Complexation Chemistry and Metal Ion Interactions (excluding biological chelation)

Barbituric acid and its derivatives are known to form complexes with various metal ions. The oxygen and nitrogen atoms in the barbiturate (B1230296) structure can act as coordination sites. ekb.egnih.gov

Studies have been conducted on the complexation of barbituric acid with alkali metals (Li-Cs), revealing that the coordination numbers and the resulting structures are influenced by the ionic radius of the metal cation and the reaction stoichiometry. nih.gov In these complexes, the metal ions are coordinated through oxygen atoms of the barbiturate anion, barbituric acid, and water molecules. nih.gov

Transition metal complexes of barbituric acid and its derivatives have also been synthesized and characterized. ekb.egnih.govresearchgate.net The coordination can involve both the nitrogen and oxygen atoms of the barbiturate ligand. ekb.egnih.gov For example, infrared spectroscopy can be used to identify the mode of coordination by observing shifts in the vibrational frequencies of the C-N and C=O groups upon complexation. ekb.eg

Role as a Precursor or Building Block in Organic Synthesis of Non-Therapeutic Compounds

5,5-Dimethylbarbituric acid and related barbiturates serve as versatile building blocks in organic synthesis for the creation of various non-therapeutic compounds. The reactive sites on the barbiturate scaffold, particularly the active methylene group at C-5 and the N-H protons, allow for a wide range of chemical transformations.

One of the most common applications is in the Knoevenagel condensation reaction, where the active methylene group reacts with aldehydes to form 5-arylidene barbituric acid derivatives. mdpi.com These products can then be used in further synthetic steps.

Barbituric acid derivatives are also utilized in multicomponent reactions to construct complex heterocyclic systems. For example, a four-component reaction involving arylaldehydes, N,N'-dimethylbarbituric acid, dimedone, and a cyclic amine can lead to the formation of a substituted unsymmetrical polycyclic ionic scaffold. researchgate.net

Furthermore, 5,5-disubstituted barbituric acids can be hydrolyzed to yield the corresponding disubstituted malonic acids. For instance, 5,5-dipropylbarbituric acid can be hydrolyzed to 2,2-dipropylmalonic acid, which can then be decarboxylated to produce valproic acid. csfarmacie.cz

The pyrimidine ring of barbiturates can also be modified through substitution reactions to synthesize a variety of derivatives. mdpi.com For example, the reaction of barbituric acids with aldehydes and dihydropyridines under microwave irradiation can yield 5-benzylated barbituric acids. nih.gov

Advanced Analytical Methodologies for 5,5 Dimethylbarbituric Acid Sodium Non Clinical Matrices

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of 5,5-Dimethylbarbituric acid sodium, providing powerful separation capabilities that are essential for complex sample matrices.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV-Vis, DAD, MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of barbiturates, including this compound. ijsra.net Reverse-phase HPLC is a frequently utilized mode for the separation of this compound. sielc.com A typical method might employ a C18 column with a mobile phase consisting of acetonitrile, water, and an acidifier like phosphoric or formic acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is the preferred mobile phase modifier. sielc.com

Advanced detection methods significantly enhance the capabilities of HPLC for this analysis:

UV-Vis and Diode-Array Detection (DAD): Barbiturates exhibit UV absorbance, with pentobarbital (B6593769), a related compound, showing an absorbance maximum at 214 nm. ijsra.net This allows for straightforward detection and quantification. DAD provides the added advantage of acquiring a full UV spectrum, aiding in peak purity assessment and compound identification.

Tandem Mass Spectrometry (MS/MS): Coupling HPLC with MS/MS (LC-MS/MS) offers superior sensitivity and specificity, which is critical for trace-level detection in complex matrices. nih.gov Electrospray ionization (ESI) is a common ionization technique used for barbiturates. ijsra.net The high sensitivity of LC-MS/MS makes it suitable for demanding applications in forensic toxicology and environmental analysis. nih.gov For instance, a method for 5,5-diphenylbarbituric acid, a structurally similar compound, using a C18 reversed-phase column with a mobile phase of 50 mM sodium acetate (B1210297) (pH 4.5) and methanol, achieved a limit of quantification of 0.25 µg/mL with UV detection at 215 nm. nih.gov

Interactive Data Table: HPLC Methods for Barbiturate (B1230296) Analysis

CompoundColumnMobile PhaseDetectionLimit of Quantification (LOQ)Reference
5,5-Dimethylbarbituric acidNewcrom R1 / Newcrom C18Acetonitrile, Water, Phosphoric/Formic AcidUV/MSNot Specified sielc.com
PentobarbitalNot SpecifiedNot SpecifiedUV3.979 µg/ml ijsra.net
5,5-Diphenylbarbituric acidC18 Reversed-Phase50 mM Sodium Acetate (pH 4.5), MethanolUV (215 nm)0.25 µg/ml nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, barbiturates like 5,5-Dimethylbarbituric acid are polar and not inherently volatile enough for direct GC analysis. researchgate.netyoutube.com Therefore, a derivatization step is necessary to convert them into more volatile and less polar derivatives. researchgate.netweber.hu

Common derivatization strategies for barbiturates include:

Silylation: This is a widely used technique where active hydrogens in the molecule are replaced with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. gcms.czsigmaaldrich.com Silylation reduces polarity and hydrogen bonding, thereby increasing volatility. gcms.cz

Alkylation: This method, often through esterification, can also be used to increase the volatility of the analyte for GC analysis. researchgate.net

Once derivatized, the resulting volatile compounds can be readily separated and identified by GC-MS. ijsra.net The mass spectrometer provides detailed structural information, enabling confident identification of the analyte. For example, the gas-phase acidity of 5,5-dimethylbarbituric acid has been determined using electrospray ionization-triple quadrupole (ESI-TQ) mass spectrometry. nih.gov

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has emerged as a powerful separation technique for barbiturates, offering high efficiency, short analysis times, and low sample and reagent consumption. ijsra.netnih.gov The separation in CE is based on the differential migration of charged species in an electric field. utm.mx

Different modes of CE can be applied to the analysis of this compound:

Capillary Zone Electrophoresis (CZE): In CZE, the separation is based on differences in the charge-to-mass ratio of the analytes. researchgate.net

Micellar Electrokinetic Capillary Chromatography (MEKC): This technique uses surfactants to form micelles, which act as a pseudo-stationary phase, allowing for the separation of both charged and neutral molecules. ijsra.net

Chiral Capillary Electrophoresis: For the separation of enantiomeric barbiturates, chiral selectors like cyclodextrins can be added to the running buffer. ijsra.netutm.mx The differential formation of inclusion complexes between the enantiomers and the cyclodextrin (B1172386) leads to their separation. utm.mx

The sensitivity of CE methods can be significantly enhanced by employing on-line preconcentration techniques like large-volume sample stacking (LVSS). nih.gov One study combined ultrasound-assisted dispersive liquid-liquid microextraction (UA-DLLME) with LVSS-CE to achieve detection limits of 0.1 ng/mL for barbiturate enantiomers. nih.gov

Spectroscopic Quantification Methods (e.g., Advanced Spectrophotometry, Fluorimetry)

Spectroscopic methods offer alternative or complementary approaches to chromatographic techniques for the quantification of this compound.

Advanced Spectrophotometry: UV-Vis spectrophotometry can be used for the quantification of barbiturates, although it may lack the selectivity of chromatographic methods when dealing with complex mixtures. The absorbance of pentobarbital, for instance, has been reported at 214 nm. ijsra.net

Fluorimetry: Some analytical methods for related compounds involve fluorescence detection. For example, a ratiometric fluorescent sensor for Cu2+ was developed using barbituric acid-modified graphitic carbon nitride nanosheets. rsc.org While not a direct method for this compound, it demonstrates the potential for developing fluorescent probes for barbiturate detection. Another study developed a phenazine-barbituric acid-based fluorescent probe for detecting biothiols. rsc.org

Electrochemical Detection Methods

Electrochemical methods provide a sensitive and often cost-effective means for the determination of electroactive compounds like barbiturates. nih.gov Voltammetric techniques are particularly well-suited for this purpose.

A study reported a voltammetric sensor for barbituric acid based on a molecularly imprinted polymer (MIP) grafted onto a graphite (B72142) electrode. nih.gov This sensor utilized differential pulse cathodic stripping voltammetry (DPCSV) and exhibited a linear response for barbituric acid in the range of 4.95–100.00 µg/mL, with a detection limit of 1.6 µg/mL. nih.gov While this was for the parent barbituric acid, similar principles can be applied to develop sensors for its derivatives. The development of paper-based analytical devices with potentiometric transduction has also shown promise for the sensitive determination of barbiturates like phenobarbital (B1680315), achieving a detection limit of 5.0 × 10–7 M. acs.org

Development of Novel Sensor Technologies for Chemical Detection (excluding biosensors for clinical use)

Research into novel sensor technologies for the detection of barbiturates in non-clinical settings is an active area. These sensors aim to provide rapid, on-site analysis without the need for extensive sample preparation or laboratory instrumentation.

Molecularly Imprinted Polymers (MIPs): As mentioned previously, MIPs can be designed to selectively bind to a target molecule, such as barbituric acid, forming the basis of a chemical sensor. nih.gov

Nanomaterial-Based Sensors: Nanomaterials are increasingly being incorporated into sensor design to enhance sensitivity and selectivity. mdpi.com For instance, a fluorescent sensor for mercury ions was developed using an aggregation-induced emission probe based on a barbiturate group. mdpi.com Another example is the use of barbituric acid-modified graphitic carbon nitride nanosheets for the ratiometric fluorescent detection of Cu2+. rsc.org These examples highlight the versatility of barbituric acid derivatives in the construction of novel chemical sensors for various analytes.

Environmental Chemistry and Degradation of Barbituric Acid Derivatives

Environmental Fate and Persistence Studies

Barbiturates, as a class of compounds, have demonstrated significant persistence in the environment. sciencedaily.comresearchgate.net Studies have detected various barbiturates in surface water, groundwater, and even in samples from decades ago, indicating their recalcitrant nature. sciencedaily.comdep.state.fl.usnih.gov This persistence is attributed to their chemical structure, which is resistant to biodegradation. sciencedaily.com Research conducted in Germany found significant concentrations of barbiturates in a river near a landfill, suggesting that leakage from waste disposal sites is a potential source of contamination. sciencedaily.com

Investigations into groundwater that had been infiltrated by wastewater decades prior also revealed the presence of barbiturates, further highlighting their stability and persistence over long periods. sciencedaily.comnih.gov One study noted that barbiturates showed little breakdown in aqueous environments over a nine-month period. researchgate.net This high persistence implies that once released into the environment, these compounds can remain for extended durations, posing potential long-term risks. nih.gov

Abiotic Degradation Mechanisms: Photolysis, Hydrolysis, and Oxidation

The stability of the barbiturate (B1230296) ring structure contributes significantly to its environmental persistence. Abiotic degradation mechanisms, which are non-biological processes, play a role in the breakdown of chemical compounds in the environment.

Hydrolysis: Hydrolysis, the reaction with water, is a key degradation pathway for many chemicals. However, studies on various barbiturates have shown that they are highly resistant to hydrolysis under typical environmental conditions. nih.gov The stability of barbiturates in aqueous solutions is a significant factor in their environmental persistence. While the solubility of barbiturates in water can be influenced by factors like pH and alkyl substitution, their core structure remains largely intact. ijsra.netnih.gov

Oxidation: Oxidation processes in water systems can also contribute to the degradation of organic pollutants. However, specific data on the oxidation of 5,5-dimethylbarbituric acid in environmental settings is limited. The general recalcitrance of barbiturates suggests that they are not readily degraded by natural oxidative processes. nih.gov

Biodegradation Pathways in Environmental Contexts

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process for the removal of pollutants from the environment. However, research indicates that barbiturates are generally resistant to biodegradation under aerobic conditions. nih.gov This resistance is a key reason for their persistence in soil and water. sciencedaily.com

Some studies have explored the microbial degradation of barbiturates. For example, research has shown that certain soil microorganisms are capable of degrading pentobarbital (B6593769). mtsu.edu In one study, after 17 weeks, approximately 10% to 19% of pentobarbital remained in different soil types, indicating some level of degradation. nih.gov However, in autoclaved soil samples where microbial activity was eliminated, no degradation was observed in sand and topsoil, confirming the role of bacteria in the breakdown process. nih.gov The enzymatic hydrolysis of barbituric acid to 3-oxo-3-uridopropionate by barbiturate hydrolase has also been reported, suggesting a potential pathway for microbial degradation. researchgate.net

Sorption and Transport Phenomena in Soil and Aquatic Systems

The movement and distribution of 5,5-dimethylbarbituric acid in the environment are governed by sorption and transport phenomena. Sorption refers to the attachment of chemicals to soil particles, which can limit their mobility.

Barbiturates are generally considered polar compounds, which means they are less likely to adsorb to soils and are more mobile in the environment. dep.state.fl.us The water solubility of barbiturates, which can be influenced by alkyl substitutions, also plays a role in their transport. ijsra.net A safety data sheet for the related compound 1,3-dimethylbarbituric acid suggests it is likely to be mobile in the environment due to its water solubility. fishersci.com

The sorption of organic compounds in soil is influenced by various factors, including soil properties like organic matter content, clay fraction, and the presence of metal oxides. researchgate.net For instance, the removal of organic matter from soil has been shown to decrease the sorption of phenolic acids, a related class of compounds. researchgate.net

Ecotoxicological Studies on Non-Target Organisms

The presence of pharmaceuticals in aquatic environments is a growing concern due to their potential toxic effects on non-target organisms. nih.govfrontiersin.orgusgs.gov Even at low concentrations, these compounds can impact the health and behavior of wildlife. nih.gov

While specific ecotoxicological data for 5,5-dimethylbarbituric acid is scarce, studies on other barbiturates and psychotropic drugs provide some insights. Barbiturates are known to be harmful to wildlife. researchgate.net Psychotropic drugs, in general, have been shown to affect various aquatic organisms, including fish and bivalves. nih.gov These effects can manifest in reproductive and developmental issues, oxidative stress, and behavioral changes. nih.gov For example, exposure to certain anxiolytics has been shown to alter the behavior of fish. diva-portal.org

Although the reported environmental concentrations of some barbiturates are considered too low to be of immediate concern, the lack of data on their chronic ecotoxicity is a significant knowledge gap. dep.state.fl.us Further research is needed to fully understand the potential risks of 5,5-dimethylbarbituric acid and other barbiturates to aquatic ecosystems.

Applications in Non Biological/non Clinical Scientific Domains

Use as a Chemical Standard or Reference Material

In the field of analytical chemistry, the purity and stability of a compound are paramount for its use as a chemical standard or reference material. While specific documentation designating 5,5-dimethylbarbituric acid sodium as a primary reference standard is not abundant, its derivatives, such as 5,5-diethylbarbituric acid sodium salt, are recognized as European Pharmacopoeia (EP) Reference Standards. This suggests the potential for this compound to serve a similar role.

The analysis of barbiturates, including 5,5-dimethylbarbituric acid, is routinely performed using techniques like High-Performance Liquid Chromatography (HPLC) nih.gov. The availability of reliable analytical methods is a prerequisite for establishing a compound as a reference standard for quality control and research purposes. The development of such standardized analytical procedures for this compound would be crucial for its adoption as a reference material in various chemical analyses.

Applications in Material Science

The inherent chemical reactivity and structural motifs of barbituric acid and its derivatives have paved the way for their exploration in the development of novel materials with tailored properties.

Barbituric acid and its derivatives have emerged as valuable components in polymer science. They can act as monomers or be incorporated into polymer backbones to impart specific functionalities. Notably, barbituric acid derivatives have been utilized as catalysts in polymerization reactions irapa.orgsodium-cyanide.com. For instance, certain derivatives can initiate polymerization processes upon photoirradiation, acting as photosensitizers in dye-sensitized polymerization researchgate.netrsc.org. These reactions are crucial for creating specialized polymers used in coatings, adhesives, and 3D printing.

The sodium salt of 5,5-dimethylbarbituric acid, with its potential for ionic interactions, could offer unique advantages in polymerization processes, such as influencing the polarity of the reaction medium or acting as a counter-ion in ionic polymerization techniques. Research in this specific area would be beneficial to unlock its full potential.

The ability of barbituric acid derivatives to form well-defined hydrogen-bonded networks makes them excellent building blocks for supramolecular chemistry. These non-covalent interactions can drive the self-assembly of molecules into larger, ordered structures. For example, barbituric acid derivatives have been successfully used to create supramolecular gels, also known as organogelators acs.orgrsc.orgrsc.org. These gels are formed by the entrapment of solvent molecules within a three-dimensional network of self-assembled gelator molecules.

Furthermore, barbituric acid derivatives can act as supramolecular templates, directing the arrangement of other molecules. This has been demonstrated in photoinduced [2+2] dimerization reactions, where the barbiturate (B1230296) template orients the reactant molecules in a specific geometry, leading to the desired product researchgate.net. The sodium salt of 5,5-dimethylbarbituric acid could potentially influence the self-assembly process through a combination of hydrogen bonding and ionic interactions, leading to the formation of novel supramolecular architectures with unique properties. The formation of fluorescent supramolecular polymers from barbiturate dyes further highlights their utility in creating advanced materials researchgate.netnih.gov.

The chromophoric properties of certain barbituric acid derivatives have led to their use in the synthesis of dyes and pigments. By introducing various functional groups onto the barbituric acid scaffold, a wide range of colors can be achieved jackchem.comdyestuffintermediates.com. For instance, condensation of N,N'-dimethylbarbituric acid with aromatic aldehydes yields merocyanine-type dyes nih.gov. These dyes exhibit solvatochromism, meaning their color changes with the polarity of the solvent. Barbituric acid derivatives are also used in the formulation of organic and fluorescent pigments for applications in coatings, plastics, and inks jackchem.com.

Moreover, the integration of barbiturate moieties into photochromic molecules has been explored. Photochromic materials can change their color upon exposure to light of a specific wavelength and revert to their original state in the absence of that light. Barbiturate-containing benzo[b]phosphole oxides have been shown to exhibit photochromic and co-assembly properties, leading to multi-addressable systems with multiple colors nih.govfigshare.com. Naphthopyranopyrimidine derivatives, synthesized using barbituric acids, are also known to be useful as dyes and fluorescent materials consensus.app.

The unique electronic and photophysical properties of barbituric acid derivatives make them promising candidates for applications in optoelectronics and chemical sensing. For example, a fluorescent probe based on a barbiturate group has been developed for the selective detection of mercury ions in aqueous solutions mdpi.com. This chemosensor exhibits aggregation-induced emission (AIE), where the fluorescence is enhanced upon binding to the target analyte.

The ability of barbiturates to form fluorescent supramolecular polymers also opens up possibilities for their use in light-emitting devices and sensors researchgate.netnih.gov. The sodium salt of 5,5-dimethylbarbituric acid could potentially be incorporated into such systems, where the sodium ion might influence the electronic properties and sensing capabilities of the final material.

Role in Advanced Analytical Chemistry as a Reagent or Complexing Agent

In advanced analytical chemistry, reagents that can selectively bind to specific analytes are of great importance. Barbituric acid and its derivatives have demonstrated the ability to form complexes with various metal ions nih.govacademicjournals.orgresearchgate.netscirp.org. This complexing ability can be harnessed for the separation, preconcentration, and determination of metal ions.

For instance, thiobarbiturates, which are structurally related to barbiturates, are used as reagents for the spectrophotometric determination of metals like bismuth, ruthenium, and rhodium researchgate.net. The formation of stable metal complexes with barbiturates can be detected and quantified using various analytical techniques, including spectroscopy and electrochemistry. While specific studies on this compound as a complexing agent are limited, the general behavior of barbiturates suggests its potential in this area. Further research could explore its selectivity and sensitivity towards different metal ions, paving the way for its use in new analytical methods.

Future Directions and Emerging Research Avenues for 5,5 Dimethylbarbituric Acid Sodium

Sustainable Synthesis and Upcycling Strategies

The future of chemical synthesis for barbituric acid derivatives is increasingly geared towards green chemistry principles to minimize environmental impact. Traditional methods often rely on hazardous solvents and require significant energy input. Emerging research focuses on developing more sustainable and efficient synthetic protocols.

Key strategies include:

Solvent-Free and Aqueous Conditions: Performing reactions in water or without any solvent (solid-state grinding) significantly reduces the use of toxic and flammable organic solvents. One-pot multicomponent reactions (MCRs) in aqueous media or ethanol/water mixtures are being developed to synthesize complex derivatives in a single step, improving efficiency and reducing waste. mdpi.com

Eco-Friendly Catalysts: There is a shift towards using reusable and non-toxic catalysts. mdpi.com Examples include ionic liquids, L-proline, and various nanocatalysts which can be easily recovered and reused, making the process more economical and environmentally friendly. mdpi.com Gold nanoparticles initiated from low-cost sources have also been explored as catalysts. researchgate.net

Energy Efficiency: Methodologies like microwave irradiation are being employed to shorten reaction times and reduce energy consumption compared to conventional heating methods.

These green approaches not only reduce the environmental footprint but also often lead to higher yields and simpler purification procedures. The concept of upcycling in this context can be envisioned through the use of bio-based starting materials, such as carbohydrates, to synthesize novel glycoamphiphiles from barbituric acid derivatives, transforming simple molecules into complex, functional materials. rsc.org

Table 1: Overview of Sustainable Synthesis Strategies for Barbituric Acid Derivatives
StrategyDescriptionExample Catalyst/ConditionKey AdvantagesReference
Solvent-Free SynthesisReactions are conducted by grinding solid reactants together without a solvent.Sodium acetate (B1210297) at room temperatureReduces solvent waste, simple procedure, lower pollution.
Aqueous Media ReactionsUtilizing water as the solvent for chemical transformations.Trisodium citrate (B86180) dihydrate, L-Proline in H₂OEnvironmentally benign, cost-effective, non-toxic. mdpi.com
Multi-Component Reactions (MCRs)Three or more reactants combine in a single step to form a product containing parts of all reactants.DABCO₂(Cl)₂ in waterHigh atom economy, reduced waste, simplified procedures. mdpi.com
Reusable CatalysisEmploying catalysts that can be recovered and reused for multiple reaction cycles.Ionic liquids, Nanocatalysts (e.g., CuO/ZnO@N-GQD)Cost-effective, reduces catalyst waste, environmentally friendly. mdpi.com
Bio-based SynthesisUsing renewable starting materials, such as carbohydrates, for synthesis.Knoevenagel condensation with glucose/maltoseCreates functional materials from renewable feedstocks. rsc.org

Advanced Spectroscopic Characterization of Dynamic Processes

Understanding the behavior of 5,5-dimethylbarbituric acid and its derivatives in complex systems requires advanced characterization techniques that can probe dynamic processes in real-time. While standard spectroscopic methods like NMR and IR are fundamental for structural elucidation, future research will increasingly rely on more sophisticated methods to study processes such as self-assembly, supramolecular polymerization, and host-guest interactions.

Future research directions in this area include:

Time-Resolved Spectroscopy: Techniques like time-resolved fluorescence or UV-Vis spectroscopy can monitor the kinetics of fast processes, such as the photoisomerization-induced supramolecular polymerization of azobenzene-containing barbiturates. oup.com This allows for the study of how supramolecular structures form and evolve under external stimuli.

Advanced NMR Techniques: Two-dimensional NMR techniques (e.g., NOESY, ROESY) and diffusion-ordered spectroscopy (DOSY) are powerful tools for studying the structure and dynamics of supramolecular assemblies in solution. They can provide detailed information about intermolecular distances and the aggregation state of molecules, which is crucial for understanding host-guest binding and self-assembly. nih.gov

In-Situ Monitoring: The use of techniques like in-situ IR or Raman spectroscopy can provide real-time information about changes in chemical bonding and molecular structure during a reaction or assembly process. This is particularly valuable for understanding the mechanisms of hydrogel formation or the crystallization of supramolecular polymers.

These advanced methods will provide unprecedented insight into the transient states and complex equilibria that govern the function of barbiturate-based systems.

Table 2: Advanced Spectroscopic Techniques and Their Applications
TechniqueInformation ObtainedApplication in Barbiturate (B1230296) ResearchReference
¹H and ¹³C NMRElucidation of molecular structure in solution.Confirming the carbon framework and proton environments of synthesized derivatives.
Single-Crystal X-ray DiffractionPrecise three-dimensional arrangement of atoms in a crystal lattice.Determining solid-state conformation and intermolecular interactions like hydrogen bonding.
FT-IR SpectroscopyIdentification of functional groups and hydrogen bonding interactions.Observing characteristic C=O and N-H stretching vibrations involved in supramolecular assembly.
UV-Vis SpectroscopyElectronic transitions, monitoring changes in conjugation and aggregation.Studying the kinetics of photo-triggered supramolecular polymerization. oup.com
2D NMR (e.g., NOESY)Intermolecular distances and spatial relationships in solution.Characterizing host-guest complex formation and the structure of self-assembled aggregates. nih.gov

Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches

A synergistic approach that combines experimental studies with high-level computational modeling is crucial for gaining a deeper understanding of the reaction mechanisms and thermodynamic stabilities of barbituric acid derivatives. This integrated strategy allows researchers to rationalize experimental observations and predict the behavior of new molecular systems.

Key areas of focus include:

Reaction Mechanism Elucidation: Experimental kinetic studies can be paired with Density Functional Theory (DFT) calculations to map out the energy profiles of reaction pathways. researchgate.net This approach has been used to study the formation of C-S bonds in barbituric acid derivatives, identifying transition states and determining the rate-determining steps. researchgate.net

Thermochemical Stability: Combining experimental measurements of combustion and sublimation enthalpies with high-level ab initio calculations provides accurate values for gas-phase enthalpies of formation. acs.org This fundamental thermodynamic data helps in understanding how different substituents affect the stability of the barbiturate ring. acs.org

Acidity and Reactivity Prediction: Computational methods can accurately predict properties like gas-phase acidity (GA), which has been experimentally verified using techniques like mass spectrometry. nih.gov These calculations can rationalize why deprotonation occurs at a specific site (e.g., N-H vs. C-H) and how substituents at the C5 position influence this property. nih.gov

By integrating these approaches, a more complete picture of the structure-energy relationships in barbituric acid systems can be developed, guiding the rational design of new compounds with tailored properties. acs.org

Table 3: Integrated Experimental and Computational Approaches
Research AreaExperimental TechniqueComputational MethodInsight GainedReference
Reaction MechanismsKinetic studies, product analysis (NMR, MS).Density Functional Theory (DFT)Identification of transition states, activation barriers, and most plausible reaction pathways. researchgate.net
ThermochemistryCombustion calorimetry, sublimation enthalpy measurements.High-level ab initio calculations (e.g., G3, G4)Accurate determination of enthalpies of formation and understanding of molecular stability. acs.orgnih.gov
Acidity StudiesMass spectrometry (Extended Kinetic Cooks Method).Gaussian-n (Gn) composite methodsDetermination of gas-phase acidity and rationalization of deprotonation sites. nih.gov
Host-Guest Binding¹H NMR titrations.DFT with solvation models (IEF-PCM)Correlation of calculated binding energies with experimental binding affinities. nih.gov

Exploration of Novel Non-Covalent Interactions in Supramolecular Architectures

The ability of barbiturates to act as both hydrogen bond donors and acceptors makes them exceptional building blocks for supramolecular chemistry. While hydrogen bonding is the primary interaction driving the self-assembly of barbiturates into rosettes, tapes, and polymers, future research will explore a broader range of non-covalent interactions to create more complex and functional architectures. rsc.org

Emerging research directions involve:

π-π Stacking: In addition to hydrogen bonding, π-π stacking interactions are crucial for the one-dimensional growth of supramolecular polymers. rsc.org Engineering the aromatic components of barbiturate derivatives can tune these interactions to control the morphology and photophysical properties of the resulting materials.

Halogen Bonding: The carbonyl oxygen atoms of the barbiturate ring can act as halogen bond acceptors. This provides an alternative interaction to direct the assembly of supramolecular structures, offering different geometric constraints compared to hydrogen bonding.

Host-Guest Chemistry: The barbiturate motif is a classic guest for synthetic receptors, often called Hamilton receptors, which utilize complementary hydrogen-bonding arrays. nih.govbham.ac.uk Future work will likely explore the encapsulation of barbiturates within other hosts like cucurbiturils or the use of barbiturate-based hosts for recognizing specific guests. mdpi.comwikipedia.org This could lead to applications in sensing, catalysis, or the construction of interlocked molecules like rotaxanes. bham.ac.uk

By moving beyond traditional hydrogen bonding, researchers can access a richer variety of self-assembled structures with enhanced complexity and functionality.

Table 4: Non-Covalent Interactions in Barbiturate Supramolecular Chemistry
Interaction TypeDescriptionRole in Supramolecular AssemblyPotential ApplicationReference
Hydrogen BondingInteraction between N-H donors and C=O acceptors.Primary driving force for forming rosettes, tapes, and fibers.Supramolecular polymerization, gel formation. rsc.org
π-π StackingAttractive interaction between aromatic rings.Directs the stacking of hydrogen-bonded motifs into columnar structures.Development of emissive materials and organic electronics. rsc.org
Host-Guest InteractionsBinding of a guest molecule (barbiturate) within a host molecule (receptor).Forms discrete, highly stable complexes based on molecular recognition.Sensing, catalysis, synthesis of rotaxanes. nih.govbham.ac.uk
Hydrophobic InteractionsTendency of nonpolar molecules to aggregate in aqueous solution.Contributes to the self-assembly of amphiphilic barbiturate derivatives.Formation of vesicles and hydrogels for drug delivery. rsc.org

Development of Smart Materials Based on Barbituric Acid Scaffolds

The unique self-assembly properties and chemical versatility of barbituric acid derivatives make them ideal candidates for the development of "smart" materials that can respond to external stimuli. These materials have potential applications in fields ranging from drug delivery to optoelectronics.

Future research is focused on creating:

Stimuli-Responsive Polymers: By incorporating photo-responsive units like azobenzene into barbiturate molecules, it is possible to create supramolecular polymers whose assembly and disassembly can be controlled by light. oup.com This allows for precise spatial and temporal control over the material's properties.

Supramolecular Hydrogels: Amphiphilic barbiturates, particularly those functionalized with carbohydrates, can self-assemble in water to form hydrogels. rsc.org These materials can encapsulate drugs and release them in response to specific triggers, such as the presence of an enzyme. rsc.orgnih.gov The biocompatibility and tunable properties of these hydrogels make them promising for biomedical applications. nih.gov

Luminescent Materials: The rigid, ordered structures formed by the supramolecular polymerization of certain barbiturate derivatives can lead to enhanced fluorescence, a phenomenon known as polymerization-induced emission. rsc.org This property can be exploited to develop fluorescent probes and sensors for detecting specific analytes.

Materials for Optoelectronics: The photophysical properties of barbituric acid derivatives, which can be tuned by chemical modification, have been explored for use as dyes and fluorogenic probes. mdpi.com Their ability to form highly ordered assemblies could be leveraged in the development of organic electronic devices.

The rational design of barbituric acid-based building blocks will continue to yield a new generation of smart materials with tailored functionalities for a wide array of advanced applications.

Table 5: Smart Materials from Barbituric Acid Scaffolds
Material TypeKey FeatureStimulus/MechanismPotential ApplicationReference
Photo-responsive PolymersReversible supramolecular polymerization.Light (cis-trans photoisomerization of azobenzene unit).Controlled release, smart coatings, molecular switches. oup.com
Enzyme-Responsive HydrogelsHierarchical self-assembly into nanofibers.Enzymatic hydrolysis of a sugar moiety.Targeted drug delivery, biosensors. rsc.org
Fluorescent Supramolecular PolymersPolymerization-induced emission.Self-assembly driven by hydrogen bonding and π-π stacking.Fluorescent probes, chemical sensors, bioimaging. rsc.org
Dyes and Fluorogenic ProbesTunable photophysical properties.Knoevenagel condensation to create A-π-D-π-A systems.Colorimetric detection, optoelectronics. mdpi.comresearchgate.net

Q & A

Q. What standard methodologies are used to synthesize 5,5-dimethylbarbituric acid sodium, and how is purity ensured?

Synthesis typically involves condensation reactions of urea with diethyl 2,2-dimethylmalonate under acidic conditions, followed by sodium salt formation. Purity is confirmed via elemental analysis, NMR spectroscopy (e.g., 1^1H/13^{13}C NMR), and X-ray diffraction (XRD) for crystalline structure validation . For sodium salt derivatives, ion-exchange chromatography or recrystallization in polar solvents (e.g., water/ethanol mixtures) is employed to eliminate residual reactants .

Q. What experimental techniques are critical for characterizing the structural and supramolecular properties of this compound?

Key techniques include:

  • Single-crystal XRD : Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., N–H···O interactions forming 3D networks) .
  • Thermogravimetric analysis (TGA) : Determines thermal stability and dehydration behavior.
  • FT-IR spectroscopy : Identifies carbonyl (C=O) and N–H stretching frequencies (e.g., 1700–1750 cm1^{-1} for barbiturate rings) .
  • Solid-state NMR : Probes molecular dynamics and crystallinity .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between computational predictions and experimental pKa values for 5,5-dimethylbarbituric acid derivatives?

Discrepancies often arise from inadequate parameterization of solvation models or neglecting tautomeric equilibria. For example, computational packages trained on 5,5-diethylbarbituric acid (pKa = 7.95 predicted vs. 7.98 measured) may fail for 5,5-dimethyl derivatives (predicted 7.95 vs. 8.51 measured) due to steric/electronic differences . Mitigation strategies:

  • Use ab initio methods (e.g., COSMO-RS) with explicit solvent models.
  • Validate predictions against high-quality experimental data (e.g., potentiometric titrations under controlled ionic strength) .

Q. What experimental design considerations are critical for analyzing hydrogen-bonded supramolecular assemblies in 5,5-dimethylbarbituric acid crystals?

  • Low-temperature XRD : Minimizes thermal motion artifacts, enabling precise measurement of weak C–H···O interactions .
  • DFT calculations : Compare optimized gas-phase geometries (e.g., MP2/6-31G(d,p)) with experimental structures to assess packing forces .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., O···H/N···H interactions) contributing to lattice stability .

Q. How are thermochemical properties (e.g., enthalpy of formation) determined for 5,5-dimethylbarbituric acid, and what insights do they provide?

  • Combustion calorimetry : Measures standard molar enthalpy of formation in the crystalline state (−706.4 ± 2.2 kJ·mol1^{-1}) .
  • Transpiration method : Determines enthalpy of sublimation (115.8 ± 0.5 kJ·mol1^{-1}) to derive gas-phase values (−590.6 ± 2.3 kJ·mol1^{-1}) .
  • G3 quantum-chemical calculations : Validate experimental data and reveal stabilization via intramolecular hydrogen bonding .

Q. Why do historical pKa compilations for barbiturates contain inaccuracies, and how can researchers avoid these pitfalls?

Early studies (pre-1980s) often used flawed methods (e.g., UV spectroscopy without ionic strength control) or cited uncorroborated secondary sources. For example, 5,5-dimethylbarbituric acid’s pKa was erroneously reported as 7.1 (vs. validated 8.51) due to outdated experimental designs . Best practices:

  • Prioritize original studies using potentiometry or NMR titrations.
  • Cross-reference IUPAC compilations and recheck primary literature .

Methodological Guidance for Contradictory Data

Q. How should researchers address contradictions in crystallographic data for 5,5-dimethylbarbituric acid derivatives?

  • Re-refinement with modern software : Use SHELXL for improved handling of disorder or hydrogen atom positions .
  • Validate against computational models : Compare experimental bond lengths (e.g., C5–X in 5,5-dihalogenated analogs) with DFT-optimized geometries to identify outliers .

Q. What strategies improve the reliability of computational models for barbiturate reactivity studies?

  • Multi-scale modeling : Combine molecular dynamics (MD) for solvent effects with density functional theory (DFT) for electronic structure analysis.
  • Benchmark against experimental kinetics : For example, compare predicted vs. observed reaction rates in Michael additions (e.g., with α,β-unsaturated ketones) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.